molecular formula C10H13NO2S B1488322 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine CAS No. 1038389-00-2

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine

Cat. No.: B1488322
CAS No.: 1038389-00-2
M. Wt: 211.28 g/mol
InChI Key: VMIRVFOWEKTRJF-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent on the para position of the phenyl ring. The methylsulfonyl group is a polar, electron-withdrawing moiety known to enhance molecular stability, influence pharmacokinetic properties, and facilitate hydrogen bonding in medicinal chemistry applications .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIRVFOWEKTRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732439
Record name 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038389-00-2
Record name 1-[4-(Methylsulfonyl)phenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038389-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. The methylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine with key analogs differing in the phenyl ring substituents:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activity
This compound -SO₂CH₃ C₁₀H₁₃NO₂S 227.28 Not reported High polarity, strong H-bonding capacity
1-(4-Methoxyphenyl)cyclopropanamine -OCH₃ C₁₀H₁₃NO 163.22 Not reported Moderate solubility (electron-donating group)
1-(4-Bromophenyl)cyclopropanamine -Br C₉H₁₀BrN 224.09 Not reported High lipophilicity (halogen effect)
1-(4-Chlorophenyl)cyclopropanamine -Cl C₉H₁₀ClN 167.64 Not reported Moderate lipophilicity, metabolic resistance
1-[4-(Trifluoromethyl)phenyl]cyclopropanamine -CF₃ C₁₀H₁₀F₃N 201.19 Not reported Enhanced metabolic stability (electron-withdrawing CF₃)

Key Observations :

  • Thermal Stability : Methylsulfonyl-containing analogs (e.g., compound 3c in ) exhibit higher melting points (171–173°C) than methoxy or alkyl-substituted derivatives (149–154°C), likely due to stronger intermolecular interactions .
  • Lipophilicity : Bromo and chloro analogs are more lipophilic (LogP > 2), favoring membrane permeability but possibly reducing solubility .

Patent and Industrial Relevance

  • Methylsulfonyl-phenyl derivatives are prominent in patents (e.g., ), highlighting their use in anti-inflammatory and anticancer agents .
  • Trifluoromethyl analogs () are marketed as intermediates for high-value pharmaceuticals, reflecting their commercial importance .

Biological Activity

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine is a chemical compound with the molecular formula C10H13NO2S, featuring a cyclopropane ring and a methylsulfonyl group. Its molecular weight is approximately 211.28 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components. The amine group can form hydrogen bonds with biological targets, while the cyclopropane ring contributes to the compound's rigidity and specificity in interactions. The methylsulfonyl group enhances reactivity, influencing its biological effects through various pathways.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain biological targets:

  • Enzyme Interaction : The compound has been studied for its potential inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential implications in neuropharmacology.

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in various models:

  • Antitumor Activity : In murine models of colorectal cancer, treatment with this compound showed a reduction in tumor growth rates, suggesting its potential as an anticancer agent. Dosage and timing of administration were critical factors influencing outcomes, with significant results noted after multiple injections .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In animal models, it exhibited a notable reduction in inflammation markers compared to control groups .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Activity
1-(4-(Methylsulfonyl)phenyl)ethanamineEthyl instead of cyclopropaneDifferent binding affinity and enzyme inhibition profile
1-(4-(Methylsulfonyl)phenyl)propanaminePropane instead of cyclopropaneVariations in metabolic stability and receptor interaction

These comparisons highlight how structural variations influence biological activity and therapeutic potential.

Case Study 1: Antitumor Efficacy

In a study involving mice inoculated with Colon26 colorectal tumors, treatment with the compound was initiated at different tumor growth stages. Results indicated that early intervention led to more significant tumor volume reductions compared to later-stage treatments . This underscores the importance of timing in therapeutic applications.

Case Study 2: Anti-inflammatory Response

Another study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed a marked decrease in edema compared to controls, suggesting that this compound could be a viable candidate for developing anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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